molecular formula C19H22N2O B220966 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide

2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No. B220966
M. Wt: 294.4 g/mol
InChI Key: JKLHVPOVQPNOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylacetamide derivatives and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act on the central nervous system to reduce pain and fever.
Biochemical and Physiological Effects:
2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of oxidative stress. It has also been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and the need for further research to determine its toxicity and potential side effects.

Future Directions

There are several potential future directions for research on 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide, including its use in the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Further studies are also needed to determine its efficacy and safety in humans. Additionally, research could focus on the development of new synthetic methods for 2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide and the exploration of its potential as a lead compound for the development of new drugs.

Synthesis Methods

2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(piperidin-1-yl)aniline with phenylacetyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to achieve the desired product.

Scientific Research Applications

2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C19H22N2O/c22-19(15-16-7-3-1-4-8-16)20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22)

InChI Key

JKLHVPOVQPNOLM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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